Bis-sulfone-PEG4-DBCO

Click Chemistry Bioconjugation Kinetics

Bis-sulfone-PEG4-DBCO (CAS 1854034-70-0) is a heterobifunctional linker with a molecular weight of 1006.2 g/mol, combining a bis-alkylating sulfone moiety for site-specific disulfide rebridging with a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, connected by a hydrophilic polyethylene glycol (PEG4) spacer. It is primarily classified as a PROTAC linker and a bis-alkylating labeling reagent for antibody conjugation, enabling the formation of structurally defined and stable bioconjugates without requiring protein re-engineering.

Molecular Formula C54H59N3O12S2
Molecular Weight 1006.2 g/mol
Cat. No. B11834049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-sulfone-PEG4-DBCO
Molecular FormulaC54H59N3O12S2
Molecular Weight1006.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
InChIInChI=1S/C54H59N3O12S2/c1-40-11-21-48(22-12-40)70(62,63)38-47(39-71(64,65)49-23-13-41(2)14-24-49)53(60)44-17-19-45(20-18-44)54(61)56-28-30-67-32-34-69-36-35-68-33-31-66-29-26-51(58)55-27-25-52(59)57-37-46-9-4-3-7-42(46)15-16-43-8-5-6-10-50(43)57/h3-14,17-24,47H,25-39H2,1-2H3,(H,55,58)(H,56,61)
InChIKeyADIRLUISORIXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-sulfone-PEG4-DBCO (CAS 1854034-70-0) - A Bis-Alkylating DBCO-PEG4 Linker for Precision Bioconjugation


Bis-sulfone-PEG4-DBCO (CAS 1854034-70-0) is a heterobifunctional linker with a molecular weight of 1006.2 g/mol, combining a bis-alkylating sulfone moiety for site-specific disulfide rebridging with a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, connected by a hydrophilic polyethylene glycol (PEG4) spacer [1]. It is primarily classified as a PROTAC linker and a bis-alkylating labeling reagent for antibody conjugation, enabling the formation of structurally defined and stable bioconjugates without requiring protein re-engineering [2].

Why Generic Substitution of Bis-sulfone-PEG4-DBCO Fails: A Critical Analysis of Functional Orthogonality


Bis-sulfone-PEG4-DBCO cannot be readily substituted with other DBCO-PEG or bis-alkylating linkers because its value proposition is uniquely defined by the *orthogonal combination* of its two functional domains. While DBCO-PEG4-NHS ester enables amine coupling and DBCO-PEG4-Maleimide targets thiols, neither provides the site-specific, covalent disulfide rebridging that restores structural integrity and yields homogeneous drug-to-antibody ratios (DAR) [1]. Conversely, other bis-alkylating reagents lack the DBCO group's capacity for bioorthogonal, copper-free SPAAC, which is essential for integrating azide-functionalized payloads or tags . Substituting one component (e.g., using a shorter PEG chain or a different cyclooctyne) can severely compromise aqueous solubility, reaction kinetics, or steric accessibility, thereby degrading conjugate quality and performance. Therefore, generic substitution often results in either heterogeneous product mixtures, loss of protein structural stability, or incompatibility with downstream click chemistry workflows, directly impacting experimental reproducibility and therapeutic potential.

Quantitative Differentiation Evidence: Bis-sulfone-PEG4-DBCO vs. Closest Analogs


SPAAC Kinetics: DBCO vs. BCN Cyclooctyne Reactivity

The DBCO moiety in Bis-sulfone-PEG4-DBCO exhibits superior second-order rate kinetics in SPAAC reactions compared to the commonly used BCN (bicyclo[6.1.0]non-4-yne) cyclooctyne. Under standard conditions, DBCO reacts with azides with a rate constant of 0.34 M⁻¹s⁻¹, which is approximately 21% faster than BCN's 0.28 M⁻¹s⁻¹, enabling more rapid and complete bioconjugation [1].

Click Chemistry Bioconjugation Kinetics

Conjugation Homogeneity: Bis-Alkylation vs. Maleimide-Thiol Chemistry

Bis-sulfone-PEG4-DBCO utilizes a bis-alkylation mechanism to covalently rebridge reduced interchain disulfide bonds, yielding structurally homogeneous conjugates with a defined Drug-to-Antibody Ratio (DAR). In contrast, maleimide-based conjugation, such as with DBCO-PEG4-Maleimide, typically produces heterogeneous mixtures with DARs ranging from 1 to 8, as maleimides attach to multiple accessible cysteine residues rather than site-specifically rebridging a single bond [1].

Antibody-Drug Conjugate Linker Chemistry Bis-Alkylation

Serum Stability of Sulfone Conjugates vs. Maleimide Conjugates

Conjugates formed using sulfone-based linkers exhibit superior stability in human plasma compared to those prepared with maleimide-thiol chemistry. In a comparative study of site-specific antibody conjugates, sulfone linkers demonstrated improved human plasma stability relative to maleimide conjugates, which are known to undergo retro-Michael addition and thiol exchange, leading to deconjugation and loss of payload over time [1].

Bioconjugation Stability Serum

PEG4 Spacer Length: Optimizing Water Solubility and Steric Accessibility

The PEG4 spacer in Bis-sulfone-PEG4-DBCO provides a balanced length of approximately 4 ethylene glycol units (~16-18 Å) to enhance aqueous solubility while minimizing steric hindrance. Shorter linkers (e.g., C6 alkyl spacers) often exhibit poor water solubility, limiting their use in aqueous bioconjugation reactions [1]. Longer PEG chains (e.g., PEG9) increase solubility and reduce immunogenicity but may also introduce excessive flexibility that can hinder the precise alignment of the DBCO and sulfone moieties for efficient dual-functional conjugation .

PEG Linker Solubility Bioconjugation

Optimal Research and Industrial Applications for Bis-sulfone-PEG4-DBCO


Precision Engineering of Homogeneous Antibody-Drug Conjugates (ADCs)

Bis-sulfone-PEG4-DBCO is ideally suited for creating homogeneous ADCs with a defined Drug-to-Antibody Ratio (DAR). By leveraging its bis-alkylating sulfone group to site-specifically rebridge reduced interchain disulfide bonds, it generates structurally consistent conjugates, as detailed in Evidence Item 2. This is a critical advantage over maleimide-based linkers that yield heterogeneous DAR mixtures. The resulting ADC exhibits enhanced serum stability and predictable pharmacokinetics, making it a preferred linker for next-generation ADC development [1].

Bioorthogonal Two-Step Labeling of Antibodies and Proteins for Imaging and Diagnostics

This compound enables a powerful two-step, modular labeling strategy. First, the bis-alkylating sulfone is used to site-specifically and stably attach the linker to a protein's disulfide bridge. Second, the incorporated DBCO group provides a bioorthogonal handle for a subsequent copper-free click reaction with any azide-functionalized molecule, such as a fluorescent dye, biotin, or chelator. This approach, supported by the rapid SPAAC kinetics of DBCO (Evidence Item 1), is ideal for preparing highly defined, stable, and functionalized probes for fluorescence imaging, PET imaging, and in vitro diagnostics [2].

Synthesis of Structurally Defined PROTACs with Dual Functional Handles

Bis-sulfone-PEG4-DBCO serves as a versatile PROTAC linker that can be used to sequentially conjugate an E3 ligase ligand and a target protein ligand. Its PEG4 spacer provides the necessary flexibility and solubility to bridge the two binding moieties, while the dual-reactive nature (bis-alkylation for one ligand, click chemistry for the other) allows for precise and orthogonal assembly of the heterobifunctional PROTAC molecule. This facilitates the systematic optimization of PROTAC efficacy by allowing independent variation of the linker length and the two warheads .

Site-Specific PEGylation to Improve Therapeutic Protein Pharmacokinetics

The bis-alkylation mechanism of this linker provides a highly controlled method for site-specific PEGylation of therapeutic proteins (e.g., antibody fragments, cytokines) without compromising their tertiary structure or biological activity. By covalently rebridging a native disulfide bond with a three-carbon bridge, it attaches the PEG4-DBCO moiety to a single, predictable location. This is a significant improvement over random amine PEGylation, which can produce heterogeneous mixtures with altered or reduced bioactivity. The resulting conjugate's improved stability (Evidence Item 3) and solubility (Evidence Item 4) contribute to a more favorable pharmacokinetic profile [1].

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